molecular formula C15H16FNO2 B3074217 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 1019493-35-6

2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B3074217
CAS No.: 1019493-35-6
M. Wt: 261.29 g/mol
InChI Key: IGBUQRDUYYUVSZ-UHFFFAOYSA-N
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Description

2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol is a phenolic derivative featuring a methoxy group at the 6-position and an aminomethyl-substituted aromatic ring at the 2-position. The aminomethyl group is further substituted with a 3-fluoro-4-methylphenyl moiety. Based on related compounds (e.g., imino derivatives and halogenated variants), the molecular formula is inferred as C₁₅H₁₆FNO₂, with a molar mass of ~259.28 g/mol (adjusted from ). Predicted properties include a density of 1.14 g/cm³, a boiling point of ~414.8°C, and a pKa of 8.19, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

2-[(3-fluoro-4-methylanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-10-6-7-12(8-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBUQRDUYYUVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3-fluoro-4-methylaniline with 6-methoxy-2-formylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenols or anilines .

Scientific Research Applications

2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylaminomethyl Phenols

The following table summarizes key analogs, highlighting variations in substituents and their impact on physicochemical and biological properties:

Compound Name Molecular Formula Substituents (Position) Molar Mass (g/mol) Key Properties/Activities Reference
2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol (Target) C₁₅H₁₆FNO₂ -NH-CH₂- (2), -OCH₃ (6) 259.28 Predicted pKa: 8.19; Moderate lipophilicity
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol C₁₅H₁₆ClNO₂ -Cl (4), -CH₃ (2) 277.75 Higher molar mass due to Cl; Unreported bioactivity
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol C₁₅H₁₅BrFNO₂ -Br (4) 340.19 Increased steric bulk; Discontinued commercial availability
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol C₁₄H₁₃BrFNO₂ -Br (4), -F (2) 326.16 High purity (NLT 97%); API intermediate
2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol (Schiff base) C₁₅H₁₄FNO₂ -N=CH- (imino group) 259.28 Lower H-bonding capacity; Predicted density: 1.14 g/cm³

Functional Group and Substituent Effects

  • Chlorination () similarly elevates molar mass but may alter electronic effects due to Cl’s electronegativity .
  • Amino vs.
  • Antioxidant Activity: While the target compound’s activity is unreported, structurally related Schiff bases (e.g., indane derivatives in ) exhibit potent antioxidant properties (IC₅₀ = 18.1–35.1 μg), outperforming BHT/BHA controls.

Biological Activity

2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C15H16FNO2C_{15}H_{16}FNO_2 and a molecular weight of approximately 261.3 g/mol. Its structure features a methoxy group, an amino group, and a fluorinated phenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is believed to modulate various signaling pathways, particularly in the context of neuropharmacology and oncology.

  • Receptor Interaction : Preliminary studies suggest that the compound may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), similar to other phenolic compounds.
  • Enzyme Inhibition : The presence of the methoxy and amino groups may facilitate binding to enzymes involved in metabolic pathways, potentially leading to altered enzyme activity.

Biological Activity Overview

Research has indicated several biological activities associated with 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol:

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, compounds structurally related to this phenolic derivative have demonstrated low micromolar growth inhibitory concentrations (GI50) in human breast cancer cell lines (MDA-MB-468) .
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties against neurodegenerative diseases. For example, certain derivatives have shown promise in protecting dopaminergic neurons from degeneration .

Case Studies

  • In Vitro Antitumor Studies : A study synthesized various analogs of phenolic compounds, including those related to 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol. These were tested against human cancer cell lines, revealing significant anticancer activity with IC50 values indicating potent effects .
  • Neuroprotective Research : Research on D3 dopamine receptor agonists has highlighted similar structural motifs that provide neuroprotection in animal models. The findings suggest that modifications in the phenolic structure can enhance selectivity and efficacy against neurodegenerative conditions .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelObserved EffectReference
AnticancerMDA-MB-468 (breast cancer)GI50 < 10 µM
NeuroprotectionDopaminergic neuronsProtection against MPTP
Enzyme InhibitionVarious metabolic enzymesAltered activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol
Reactant of Route 2
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2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol

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